molecular formula C16H19BrN2O2 B14471689 3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide CAS No. 69440-48-8

3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide

Cat. No.: B14471689
CAS No.: 69440-48-8
M. Wt: 351.24 g/mol
InChI Key: DTEDNUSHEZSSJN-UHFFFAOYSA-M
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Description

3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a quaternary ammonium compound with a pyridinium core, which contributes to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide typically involves the reaction of 3-hydroxy-1-phenethylpyridinium bromide with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. The reaction conditions usually include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to 40°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature control

    Purification: Crystallization or chromatography to obtain high-purity product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency

Chemical Reactions Analysis

Types of Reactions

3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives

    Reduction: Reduction reactions can lead to the formation of secondary amines

    Substitution: Nucleophilic substitution reactions, especially at the pyridinium ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

    Substitution: Alkylated or acylated pyridinium compounds

Scientific Research Applications

3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis

    Biology: Studied for its effects on enzyme activity and cellular processes

    Medicine: Investigated for potential therapeutic uses, including as an acetylcholinesterase inhibitor

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, 3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide increases the concentration of acetylcholine, enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of conditions like myasthenia gravis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its phenethyl group enhances its binding affinity to acetylcholinesterase, making it a potent inhibitor compared to other similar compounds.

Properties

CAS No.

69440-48-8

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

[1-(2-phenylethyl)pyridin-1-ium-3-yl] N,N-dimethylcarbamate;bromide

InChI

InChI=1S/C16H19N2O2.BrH/c1-17(2)16(19)20-15-9-6-11-18(13-15)12-10-14-7-4-3-5-8-14;/h3-9,11,13H,10,12H2,1-2H3;1H/q+1;/p-1

InChI Key

DTEDNUSHEZSSJN-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)OC1=C[N+](=CC=C1)CCC2=CC=CC=C2.[Br-]

Origin of Product

United States

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